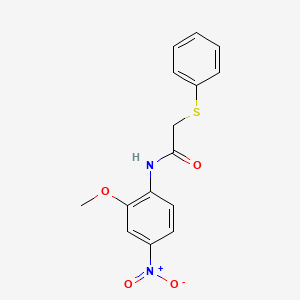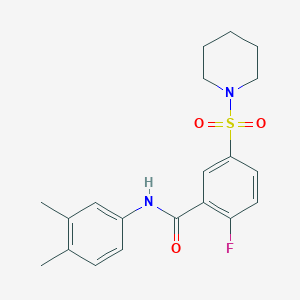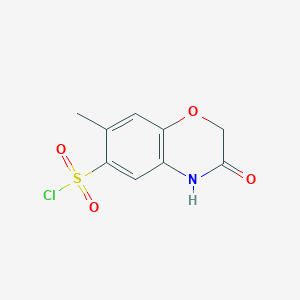
7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as MBOCA, and it is widely used in the synthesis of various polymers, resins, and other materials. In
作用机制
The mechanism of action of MBOCA is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various functional groups in polymers and other materials. These reactive intermediates can form covalent bonds with the functional groups, resulting in the cross-linking of the polymer chains and the formation of a three-dimensional network. This cross-linking process enhances the mechanical properties of the polymer, making it more durable and resistant to wear and tear.
Biochemical and Physiological Effects
MBOCA has been shown to have toxic effects on living organisms, including humans. Exposure to MBOCA can cause skin irritation, respiratory problems, and other health issues. However, the exact mechanism of toxicity is not fully understood, and further research is needed to fully elucidate the biochemical and physiological effects of MBOCA.
实验室实验的优点和局限性
One of the main advantages of using MBOCA in lab experiments is its high purity and consistent quality. This makes it ideal for use in the synthesis of polymers and other materials, where the purity of the starting materials is crucial for the final product's properties. However, MBOCA is also highly toxic and requires careful handling and disposal to avoid environmental contamination and health risks.
未来方向
There are many potential future directions for research on MBOCA. One area of interest is the development of safer and more environmentally friendly alternatives to MBOCA for use in the synthesis of polymers and other materials. Another area of interest is the exploration of MBOCA's potential applications in other fields, such as biomedicine and electronics. Finally, further research is needed to fully elucidate the mechanism of action and toxicity of MBOCA, which could lead to the development of safer and more effective industrial processes.
合成方法
The synthesis of MBOCA involves the reaction of 2,4-toluene diisocyanate with 2-mercaptobenzoxazole in the presence of a catalyst. This reaction results in the formation of MBOCA, which is a white crystalline solid with a melting point of 105-107°C. The yield of this reaction is typically high, and the purity of the product can be easily controlled through various purification techniques.
科学研究应用
MBOCA has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of MBOCA is in the synthesis of polyurethane elastomers, which are widely used in the automotive, aerospace, and construction industries. MBOCA is also used in the production of epoxy resins, which are commonly used in the manufacture of adhesives, coatings, and composites.
属性
IUPAC Name |
7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c1-5-2-7-6(11-9(12)4-15-7)3-8(5)16(10,13)14/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQQBUPFYZCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2807516.png)
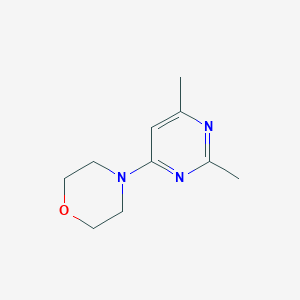
![1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine](/img/structure/B2807520.png)
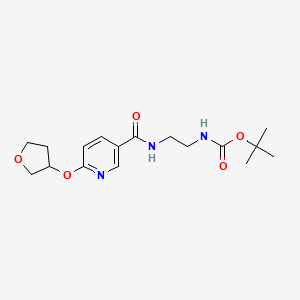

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine](/img/structure/B2807525.png)
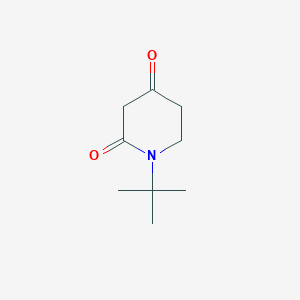

![1-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2807531.png)
![5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2807532.png)

![(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2807534.png)
